molecular formula C14H15Cl2NO2 B11836458 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid CAS No. 92195-06-7

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

Katalognummer: B11836458
CAS-Nummer: 92195-06-7
Molekulargewicht: 300.2 g/mol
InChI-Schlüssel: CSGJFBXUFBTTQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with bis(2-chloroethyl)amine. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Analyse Chemischer Reaktionen

Types of Reactions

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its cytotoxic properties and potential use in chemotherapy for treating various cancers.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective as a chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid is unique due to its specific indene structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards. Its unique structure may also influence its selectivity and potency in targeting cancer cells .

Eigenschaften

CAS-Nummer

92195-06-7

Molekularformel

C14H15Cl2NO2

Molekulargewicht

300.2 g/mol

IUPAC-Name

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO2/c15-3-5-17(6-4-16)13-2-1-10-7-12(14(18)19)8-11(10)9-13/h1-2,7,9H,3-6,8H2,(H,18,19)

InChI-Schlüssel

CSGJFBXUFBTTQL-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=C1C=C(C=C2)N(CCCl)CCCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.